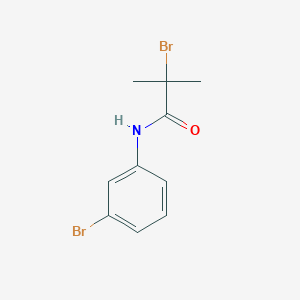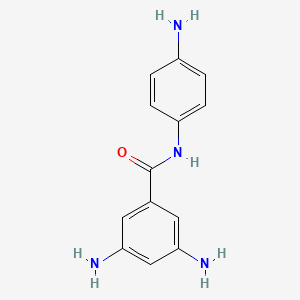
3,5-diamino-N-(4-aminophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-diamino-N-(4-aminophenyl)benzamide is a novel triamine compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of three amino groups attached to a benzamide core, making it a versatile building block for the synthesis of advanced materials and polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(4-aminophenyl)benzamide typically involves the condensation of 3,5-dinitrobenzoyl chloride with 4-aminophenylamine, followed by reduction of the nitro groups to amino groups. The reaction is carried out in the presence of a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
3,5-diamino-N-(4-aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,5-diamino-N-(4-aminophenyl)benzamide has a wide range of applications in scientific research, including:
Biology: The compound is investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism of action of 3,5-diamino-N-(4-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest .
類似化合物との比較
Similar Compounds
- 3,5-diamino-N-(4-methylphenyl)benzamide
- 3,5-diamino-N-(4-chlorophenyl)benzamide
- 3,5-diamino-N-(4-nitrophenyl)benzamide
Uniqueness
3,5-diamino-N-(4-aminophenyl)benzamide stands out due to its unique combination of three amino groups and a benzamide core, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in the synthesis of advanced materials and polymers, as well as in scientific research .
特性
分子式 |
C13H14N4O |
|---|---|
分子量 |
242.28 g/mol |
IUPAC名 |
3,5-diamino-N-(4-aminophenyl)benzamide |
InChI |
InChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18) |
InChIキー |
HWYQOMOHBPPWSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


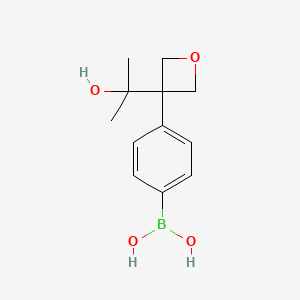

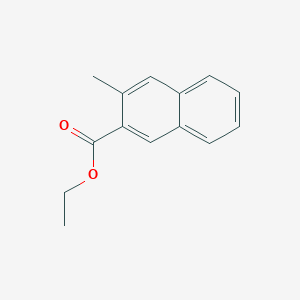
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
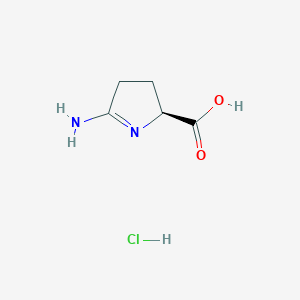

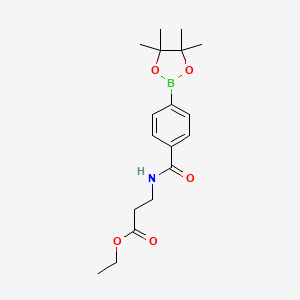

![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)


